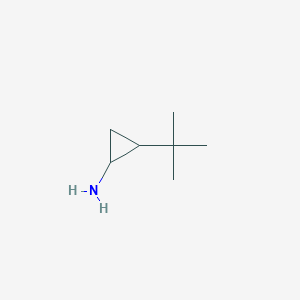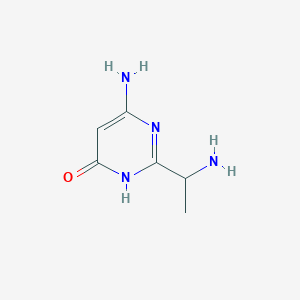
6-Amino-2-(1-aminoethyl)-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-(1-aminoethyl)-4-pyrimidinol is a heterocyclic organic compound with a pyrimidine ring structure This compound is characterized by the presence of amino groups at the 6th and 1st positions and a hydroxyl group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-(1-aminoethyl)-4-pyrimidinol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrimidine derivative, the introduction of amino groups can be achieved through nucleophilic substitution reactions. The hydroxyl group at the 4th position can be introduced via oxidation reactions using specific oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The hydroxyl group at the 4th position can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines or other derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-(1-aminoethyl)-4-pyrimidinol has diverse applications in various scientific fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Amino-2-(1-aminoethyl)-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, influencing their activity and leading to various biochemical effects. The compound may act as an inhibitor or activator of certain enzymes, modulating metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-hydroxypyrimidine: Similar structure but lacks the 1-aminoethyl group.
6-Amino-2-methyl-4-pyrimidinol: Similar structure but has a methyl group instead of the 1-aminoethyl group.
Uniqueness: 6-Amino-2-(1-aminoethyl)-4-pyrimidinol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The 1-aminoethyl group further enhances its potential for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C6H10N4O |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
4-amino-2-(1-aminoethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H10N4O/c1-3(7)6-9-4(8)2-5(11)10-6/h2-3H,7H2,1H3,(H3,8,9,10,11) |
InChI-Schlüssel |
LQDZTBZYTKXVSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=CC(=O)N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


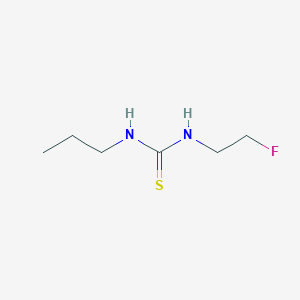

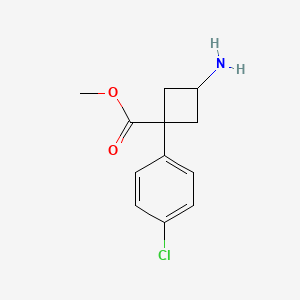
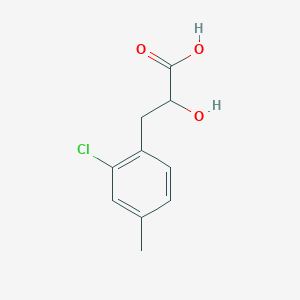
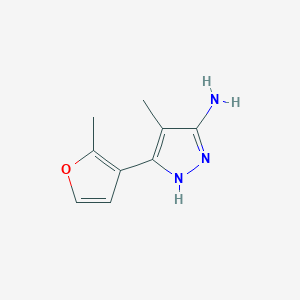
![(2-Ethoxyethyl)[(4-methoxyphenyl)methyl]amine](/img/structure/B13308889.png)
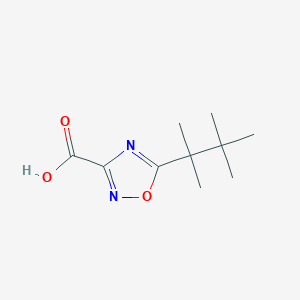
![3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13308892.png)
![(1H-Imidazol-2-ylmethyl)[(4-methylphenyl)methyl]amine](/img/structure/B13308898.png)
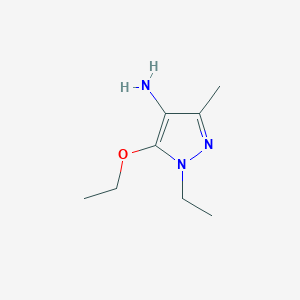
![4H,5H,6H,7H,8H-Cyclohepta[c]furan-1-carboxylic acid](/img/structure/B13308912.png)
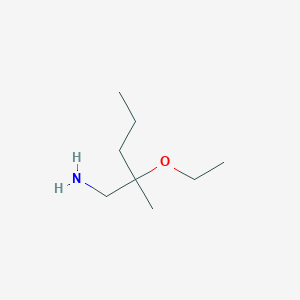
![2-{4-[(2,2-Dimethylpropyl)amino]phenyl}ethan-1-ol](/img/structure/B13308919.png)
